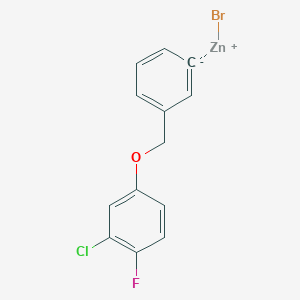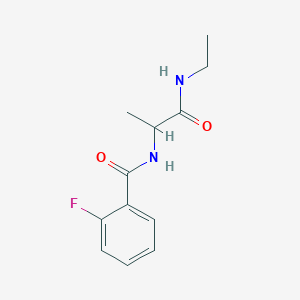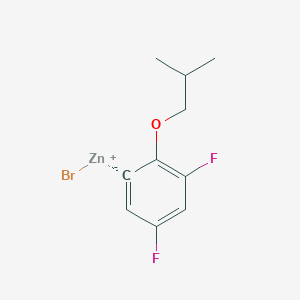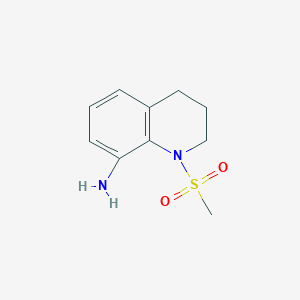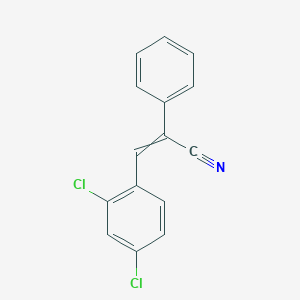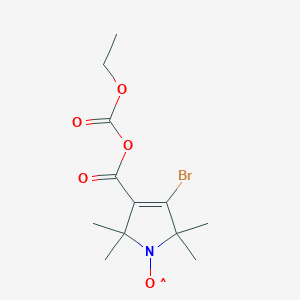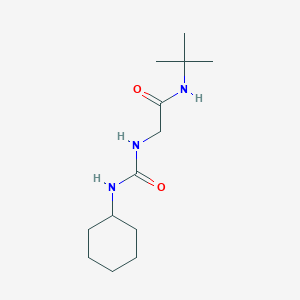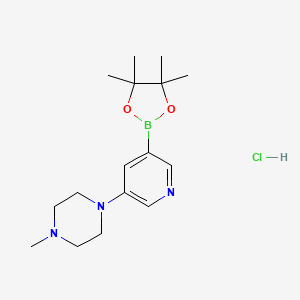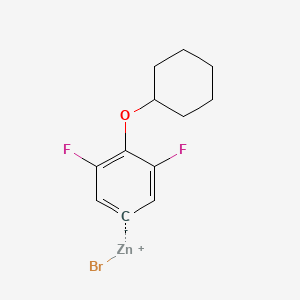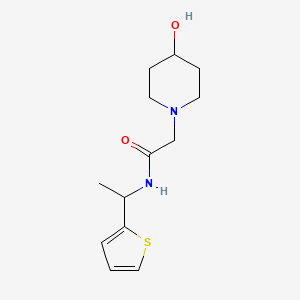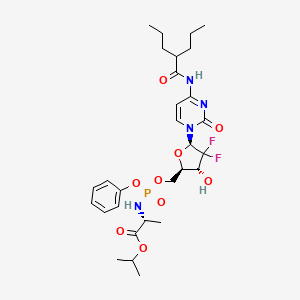
Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the difluoro and hydroxy groups, and the attachment of the pyrimidinyl and alaninate moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-Benzyl 2-(((((2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
- 1-((2R,3R,4S,5R)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDROFURAN-2-YL)-5-(PERFLUOROHEXYL)PYRIMIDINE-2,4(1H,3H)-DIONE
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate is unique due to its specific structural features, such as the difluoro and hydroxy groups, and its potential applications in various scientific fields. Its distinct chemical properties and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H41F2N4O9P |
|---|---|
Molecular Weight |
658.6 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,5R)-4,4-difluoro-3-hydroxy-5-[2-oxo-4-(2-propylpentanoylamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C29H41F2N4O9P/c1-6-11-20(12-7-2)25(37)32-23-15-16-35(28(39)33-23)27-29(30,31)24(36)22(43-27)17-41-45(40,44-21-13-9-8-10-14-21)34-19(5)26(38)42-18(3)4/h8-10,13-16,18-20,22,24,27,36H,6-7,11-12,17H2,1-5H3,(H,34,40)(H,32,33,37,39)/t19-,22-,24-,27-,45?/m1/s1 |
InChI Key |
GTQPHZBCRUBEDH-LFLPCXASSA-N |
Isomeric SMILES |
CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)COP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)(F)F |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


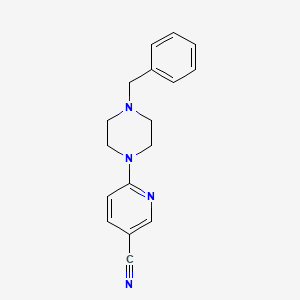
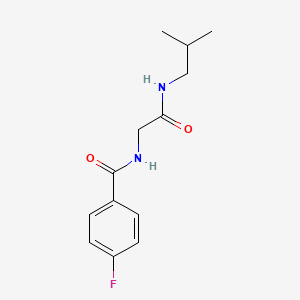
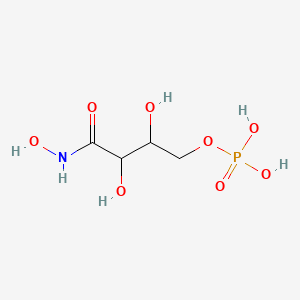
![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
